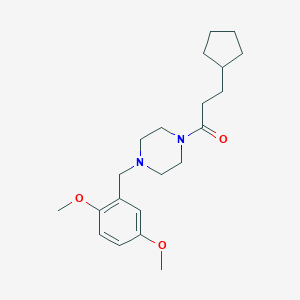
Cambridge id 6732648
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cambridge id 6732648 is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is synthesized using a unique method and has been shown to have significant biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Cambridge id 6732648 is not fully understood. However, it has been shown to bind to specific proteins and enzymes, leading to changes in their activity or function. This compound has been shown to have a high affinity for certain proteins and enzymes, making it a valuable tool for studying their function.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to changes in cellular signaling pathways. It has also been shown to affect the function of certain proteins, leading to changes in cellular processes such as cell division and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Cambridge id 6732648 in lab experiments is its high affinity for specific proteins and enzymes. This makes it a valuable tool for studying their function. However, one limitation of using this compound is that it may not be suitable for all types of experiments. For example, it may not be effective in studying certain cellular processes that do not involve the proteins or enzymes that it binds to.
Future Directions
There are many potential future directions for research involving Cambridge id 6732648. One direction is to further study its mechanism of action and identify additional proteins and enzymes that it binds to. Another direction is to develop new drugs based on the structure of this compound that target specific proteins or enzymes. Additionally, this compound could be used to develop new diagnostic tools for detecting specific proteins or enzymes in biological samples.
Synthesis Methods
Cambridge id 6732648 is synthesized using a unique method that involves the reaction of two different compounds. The first compound is compound A, which is a derivative of benzene, and the second compound is compound B, which is a derivative of pyridine. The reaction between these two compounds leads to the formation of this compound. This synthesis method has been optimized to produce high yields of the compound and has been shown to be reproducible.
Scientific Research Applications
Cambridge id 6732648 has potential applications in various scientific research fields, including drug discovery, chemical biology, and biochemistry. This compound can be used as a tool to study protein-protein interactions, enzyme kinetics, and other biochemical processes. It can also be used to develop new drugs that target specific proteins or enzymes.
Properties
Molecular Formula |
C19H30N2O |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C19H30N2O/c1-16-4-3-11-21(14-16)18-9-12-20(13-10-18)15-17-5-7-19(22-2)8-6-17/h5-8,16,18H,3-4,9-15H2,1-2H3 |
InChI Key |
MUOYBAMXQLSWDI-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)


![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)

![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)


![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)
